molecular formula C10H13NO2 B6596429 2-Cyano-3-cyclohexylprop-2-enoic acid CAS No. 90279-64-4

2-Cyano-3-cyclohexylprop-2-enoic acid

Cat. No. B6596429
CAS RN: 90279-64-4
M. Wt: 179.22 g/mol
InChI Key: VDDOTYDLBYKQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04235923

Procedure details

A mixture of 56 g of cyclohexanecarboxaldehyde, 56.5 g of ethyl cyanoacetate, 1 g of piperidine and 100 ml of acetic acid was heated on a steam bath for 30 minutes. The acetic acid was stripped under reduced pressure. The residue was dissolved in 500 ml of pentane. The solution was extracted, successively, with water, sodium bicarbonate solution, and water. The pentane was evaporated under reduced pressure and the residue was distilled to give the ethyl ester of 2-cyano-3-cyclohexyl-2-propenoic acid (4A), bp: 120°-121° C. at 0.01 Torr.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]([CH2:11][C:12]([O:14]CC)=[O:13])#[N:10].N1CCCCC1.C(O)(=O)C>CCCCC>[C:9]([C:11](=[CH:7][CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[C:12]([OH:14])=[O:13])#[N:10]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
56.5 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted
CUSTOM
Type
CUSTOM
Details
The pentane was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04235923

Procedure details

A mixture of 56 g of cyclohexanecarboxaldehyde, 56.5 g of ethyl cyanoacetate, 1 g of piperidine and 100 ml of acetic acid was heated on a steam bath for 30 minutes. The acetic acid was stripped under reduced pressure. The residue was dissolved in 500 ml of pentane. The solution was extracted, successively, with water, sodium bicarbonate solution, and water. The pentane was evaporated under reduced pressure and the residue was distilled to give the ethyl ester of 2-cyano-3-cyclohexyl-2-propenoic acid (4A), bp: 120°-121° C. at 0.01 Torr.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]([CH2:11][C:12]([O:14]CC)=[O:13])#[N:10].N1CCCCC1.C(O)(=O)C>CCCCC>[C:9]([C:11](=[CH:7][CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[C:12]([OH:14])=[O:13])#[N:10]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
56.5 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted
CUSTOM
Type
CUSTOM
Details
The pentane was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.